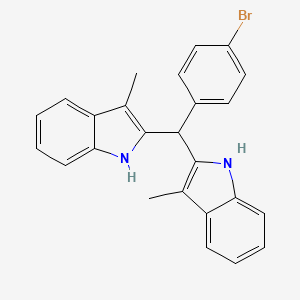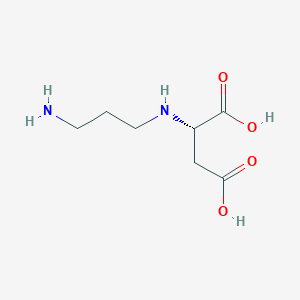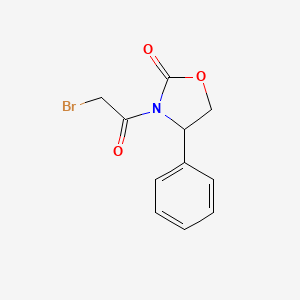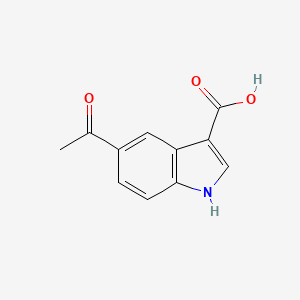
3,3'-Bi-1,2,5-thiadiazole, 4,4'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- is a heterocyclic compound that features two thiadiazole rings connected by a biaryl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- typically involves the formation of the thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate dithiocarbazate precursors under oxidative conditions. The reaction conditions often include the use of oxidizing agents such as iodine or bromine in solvents like acetic acid or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiadiazoline derivatives, and various substituted thiadiazoles .
Aplicaciones Científicas De Investigación
3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure but differ in their substitution patterns and properties.
Benzothiadiazole Derivatives: These compounds have a benzene ring fused to the thiadiazole ring, offering different electronic and steric properties.
Uniqueness: 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- is unique due to its biaryl linkage, which imparts distinct electronic and steric characteristics. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
195703-67-4 |
|---|---|
Fórmula molecular |
C16H10N4S2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-phenyl-4-(4-phenyl-1,2,5-thiadiazol-3-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C16H10N4S2/c1-3-7-11(8-4-1)13-15(19-21-17-13)16-14(18-22-20-16)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
YNZNBIHICGGSAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NSN=C2C3=NSN=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)



![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)



